Lipophilicity Differentiation: Cyclopropyl vs. Methyl at C6
The target compound's 6-cyclopropyl substituent confers a computed lipophilicity (XLogP3-AA) of 0.5, representing a +0.5 log unit increase over the 6-methyl analog (XLogP3 = 0.0) [1][2]. This difference corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient, indicating enhanced passive membrane permeability potential while remaining within optimal drug-like space (XLogP 0–3) [1][2]. The cyclopropyl group occupies a larger hydrophobic volume than methyl, as reflected in the higher heavy atom count (15 vs. 13) and molecular weight (208.21 vs. 182.18 g/mol) [1][2].
MW 208.21 vs. 182.18 g/mol
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; MW = 208.21 g/mol; Heavy atom count = 15 |
| Comparator Or Baseline | Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 2125-90-8): XLogP3-AA = 0.0; MW = 182.18 g/mol; Heavy atom count = 13 |
| Quantified Difference | ΔXLogP3 = +0.5; ΔMW = +26.03 g/mol; ΔHeavy atoms = +2 |
| Conditions | Values computed by XLogP3 3.0 algorithm via PubChem 2021/2025 release |
Why This Matters
A 0.5 log unit increase in XLogP3 directly impacts predictions of passive permeability and CYP450 metabolic liability, making the cyclopropyl variant more suitable for programs requiring balanced polarity for cell-based assay performance.
- [1] PubChem. Compound Summary for CID 121205225: Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2098113-43-8 (accessed 2026-05-04). View Source
- [2] PubChem. Compound Summary for CID 51063888: Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2125-90-8 (accessed 2026-05-04). View Source
